Potassium iodoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

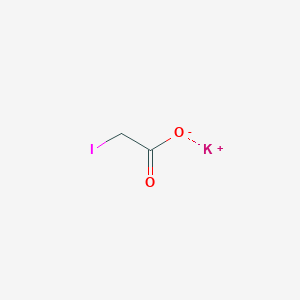

Potassium iodoacetate, also known as this compound, is an organic compound with the chemical formula C2H2IO2K. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom, and the carboxylic acid group is neutralized by potassium. This compound is known for its reactivity and is used in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium iodoacetate can be synthesized through the iodination of acetic acid followed by neutralization with potassium hydroxide. The general reaction involves the following steps:

Iodination: Acetic acid reacts with iodine in the presence of a catalyst such as red phosphorus to form iodoacetic acid. [ \text{CH}_3\text{COOH} + \text{I}_2 \rightarrow \text{ICH}_2\text{COOH} + \text{HI} ]

Neutralization: The iodoacetic acid is then neutralized with potassium hydroxide to form this compound. [ \text{ICH}_2\text{COOH} + \text{KOH} \rightarrow \text{ICH}_2\text{COOK} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Potassium iodoacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines.

Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form iodoacetic acid and potassium hydroxide.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles can react with this compound under mild conditions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the iodine atom.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the iodine atom.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of iodate or other higher oxidation state compounds.

Hydrolysis Products: Hydrolysis results in the formation of iodoacetic acid and potassium hydroxide.

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

Potassium iodoacetate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-iodine bonds, which are essential for creating iodinated organic compounds. The compound can be employed in nucleophilic substitution reactions, where it facilitates the introduction of iodine into organic molecules.

Comparison with Similar Compounds

The reactivity of this compound is unique due to the presence of iodine, which is larger and more polarizable compared to other halogens. This feature enhances its utility in nucleophilic substitution reactions compared to fluorinated, chlorinated, or brominated counterparts.

| Compound | Reactivity | Common Uses |

|---|---|---|

| This compound | High | Organic synthesis, protein studies |

| Fluoroacetic Acid | Moderate | Herbicides |

| Chloroacetic Acid | Moderate | Synthesis of pharmaceuticals |

| Bromoacetic Acid | Moderate | Organic synthesis |

Biological Applications

Protein Modification

In biological research, this compound is used to modify cysteine residues in proteins. This modification is crucial for studying protein structure and function, as cysteine plays a significant role in the formation of disulfide bonds that stabilize protein structures.

Cancer Research

Recent studies have investigated the potential of this compound in cancer therapy. Its ability to inhibit glycolysis in tumor cells has been explored as a mechanism to reduce cancer cell proliferation. For instance, research indicated that KIA could decrease cellular energy production by targeting glycolytic enzymes containing cysteine residues .

Medical Applications

Thyroid Protection

this compound shares similar properties with potassium iodide (KI) and has been studied for its role in protecting the thyroid gland from radioactive iodine uptake during nuclear emergencies. By saturating the thyroid with non-radioactive iodine, it prevents the absorption of harmful radioactive isotopes .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial effects, particularly against fungi. Its efficacy may stem from its ability to modulate immune responses or directly inhibit fungal growth .

Case Study 1: Cancer Therapy

A study at the Cancer Research Institute Tomsk evaluated the systemic effects of this compound encapsulated in liposomes on tumor models. The results indicated a significant reduction in tumor growth rates when treated with liposomal KIA compared to controls .

Case Study 2: Protein Studies

Research published in MDPI highlighted how this compound was used to modify cysteine residues in various proteins, leading to insights into enzyme activity and protein interactions .

Mecanismo De Acción

The mechanism of action of potassium iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, it can inhibit glycolytic enzymes, leading to a decrease in cellular energy production.

Comparación Con Compuestos Similares

Similar Compounds

- Fluoroacetic acid

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetamide

Comparison

Potassium iodoacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, making this compound more reactive in nucleophilic substitution reactions. Additionally, the potassium salt form enhances its solubility in water, making it more suitable for biological applications.

Propiedades

Número CAS |

15973-59-8 |

|---|---|

Fórmula molecular |

C2H2IKO2 |

Peso molecular |

224.04 g/mol |

Nombre IUPAC |

potassium;2-iodoacetate |

InChI |

InChI=1S/C2H3IO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |

Clave InChI |

YQWBMBSWODTQFG-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])I.[K+] |

SMILES isomérico |

C(C(=O)[O-])I.[K+] |

SMILES canónico |

C(C(=O)[O-])I.[K+] |

Key on ui other cas no. |

15973-59-8 |

Sinónimos |

Iodoacetic acid potassium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.